Cobiprostone - 333963-42-1

Cobiprostone

Catalog Number: EVT-452847
CAS Number: 333963-42-1
Molecular Formula: C21H34F2O5
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cobiprostone is derived from modifications of naturally occurring molecules, with its synthesis aimed at enhancing specific pharmacological properties. It is classified under the category of prostaglandin analogs, which are known for their role in various physiological processes including inflammation and gastrointestinal motility. Its mechanism of action involves interactions with specific receptors in the gastrointestinal tract, leading to increased fluid secretion and enhanced motility.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cobiprostone involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors, which are subjected to various chemical reactions.
  2. Reagents: Common reagents include solvents like methanol or dimethylformamide, along with catalysts that facilitate the reaction.
  3. Reaction Conditions: The reactions are typically conducted under controlled temperatures and pressures to optimize yield and purity.
  4. Purification: After synthesis, the product undergoes purification processes such as recrystallization or chromatography to isolate Cobiprostone from by-products.

For example, one method involves a multi-step reaction where initial compounds are reacted under reflux conditions followed by solvent extraction to yield the final product in a pure form.

Molecular Structure Analysis

Structure and Data

Cobiprostone has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is typically represented as C20H30O4C_{20}H_{30}O_4.

  • Molecular Weight: Approximately 350.45 g/mol.
  • Structural Features: The molecule contains hydroxyl groups, which are crucial for its interaction with biological targets, as well as alkyl chains that enhance its lipophilicity.

The three-dimensional conformation of Cobiprostone allows it to effectively bind to specific receptors in the gastrointestinal tract.

Chemical Reactions Analysis

Reactions and Technical Details

Cobiprostone undergoes various chemical reactions during its synthesis and metabolism:

  1. Esterification: This reaction forms ester bonds that are essential for the stability of the compound.
  2. Hydrolysis: In biological systems, Cobiprostone may be hydrolyzed, impacting its pharmacokinetics and efficacy.
  3. Receptor Binding: The compound interacts with prostaglandin receptors, leading to downstream effects such as increased intestinal fluid secretion.

These reactions are critical for understanding how Cobiprostone functions within the body and how it can be effectively utilized in therapeutic applications.

Mechanism of Action

Process and Data

Cobiprostone exerts its effects primarily through modulation of gastrointestinal motility and secretion:

  1. Prostaglandin Receptor Activation: It binds to specific prostaglandin receptors located in the intestinal epithelium.
  2. Increased Secretion: This binding stimulates the secretion of chloride ions and water into the intestinal lumen, enhancing stool liquidity.
  3. Motility Enhancement: By increasing fluid content in the intestine, Cobiprostone promotes peristalsis, aiding in bowel movements.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol but poorly soluble in water.

Chemical Properties

  • Stability: Cobiprostone is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point generally falls within a specific range indicative of purity.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Cobiprostone has been investigated for various medical applications:

  1. Chronic Constipation Treatment: It has shown efficacy in enhancing bowel movements in patients suffering from chronic constipation.
  2. Irritable Bowel Syndrome Management: Research indicates potential benefits in managing symptoms associated with irritable bowel syndrome.
  3. Research Tool: Its mechanism of action provides insights into gastrointestinal physiology and pharmacology, making it valuable for academic research.
Molecular Mechanisms of Action in Gastrointestinal Physiology

Chloride Channel Activation Pathways: ClC-2 vs. CFTR Interactions

Cobiprostone activates chloride secretion primarily through the ClC-2 channel, a voltage-gated chloride transporter abundantly expressed on intestinal apical membranes. Structural studies identify a specific fatty acid binding domain within ClC-2, notably the RGET691 motif, which serves as the activation site for cobiprostone and related prostones. Mutation of this site (e.g., AGET, RGEA mutants) significantly reduces cobiprostone-induced chloride currents (EC~50~ increase >50%), confirming its mechanistic role [1]. Unlike cystic fibrosis transmembrane conductance regulator (CFTR), ClC-2 activation is cAMP-independent and unaffected by protein kinase A (PKA) inhibitors, as demonstrated in T84 colonocytes and transfected 293EBNA cells [1] [6].

Cobiprostone exhibits minimal activity toward CFTR (<10% activation vs. forskolin) and does not elevate intracellular cAMP. However, pharmacological studies reveal partial CFTR involvement in lubiprostone (a structural analogue), evidenced by reduced secretory responses in CFTR-inhibited tissues [7]. This suggests cobiprostone’s primary selectivity for ClC-2, though compensatory CFTR activation may occur in specific epithelia. Notably, cobiprostone reverses NSAID-induced mitochondrial depolarization and cytochrome c release in T84 cells exclusively via ClC-2, as blockers like DPC abolish this protection [6].

Table 1: Cobiprostone Effects on Chloride Channels

ParameterClC-2CFTR
Binding SiteRGET691 motif (fatty acid domain)Not directly targeted
cAMP DependenceNoYes
EC~50~ Shift (Mutant vs. WT)Significant rightward shift (AGET/RGEA)Not applicable
Functional RolePrimary chloride secretion pathwayMinor/compensatory role
Inhibition byDPC, niflumic acidCFTR~inh~-172

Prostaglandin-Derived Structural Analogues and Receptor Specificity

As a bicyclic fatty acid derived from prostaglandin E~1~ (PGE~1~), cobiprostone shares structural homology with prostones but demonstrates distinct receptor interactions. In vitro binding assays show cobiprostone has negligible affinity for prostaglandin EP~2~/EP~4~ receptors (K~i~ >10 µM), contrasting with natural prostaglandins [3]. Functional studies in human and rat gastrointestinal tissues confirm that cobiprostone does not activate EP~2~/EP~4~ receptors, as antagonists (e.g., L-161,982 for EP~4~) fail to inhibit its chloride secretory effects [1] [6].

However, cobiprostone analogues like lubiprostone contract gastric longitudinal muscle via EP~1~ receptors and inhibit colonic neuronal contractions through EP~4~, indicating tissue-specific receptor modulation unrelated to chloride secretion [3] [5]. This highlights a key divergence: While cobiprostone’s fluid secretory effects are prostaglandin receptor-independent, its potential motility effects may involve EP receptor crosstalk.

Table 2: Prostaglandin Receptor Interactions of Prostone Analogues

ReceptorCobiprostone AffinityLubiprostone EffectPhysiological Outcome
EP~1~Low (K~i~ >10 µM)Contraction (stomach muscle)Altered gastric motility
EP~2~UndetectableNot observed
EP~3~UndetectableNot observed
EP~4~Low (K~i~ >10 µM)Reduced neuronal contractionInhibited colonic motility

Paracellular Sodium and Water Transport Dynamics

Cobiprostone-stimulated Cl⁻ efflux via ClC-2 creates a lumen-negative transepithelial gradient. This drives paracellular Na⁺ movement via tight junctions to maintain electrochemical balance, followed by passive water diffusion. Studies in human colonic biopsies demonstrate that cobiprostone increases transepithelial electrical resistance (TER) by 15–25% and reduces paracellular permeability to 4kD dextrans, indicating enhanced barrier integrity [9]. This barrier strengthening is linked to ClC-2-mediated occludin translocation to tight junctions, observed in Crohn’s disease biopsies [9].

Fluid secretion dynamics adhere to the three-compartment model:

  • Cl⁻ secretion through apical ClC-2
  • Na⁺ diffusion via paracellular pathways
  • Osmotic water movement (≈500 µL/cm²/hr)This process hydrates luminal content, softening stool and accelerating transit [8]. In disease models, cobiprostone reverses NSAID-induced epithelial damage by stabilizing intracellular calcium and mitochondrial membrane potential, further supporting barrier repair [6].

Table 3: Cobiprostone Effects on Paracellular Transport

ProcessMechanismFunctional Outcome
Sodium DiffusionLumen-negative gradient → paracellular Na⁺ fluxElectroneutrality maintenance
Water SecretionOsmotic gradient → passive diffusionLuminal hydration (~500 µL/cm²/hr)
Barrier FunctionOccludin recruitment to tight junctionsTER ↑; dextran permeability ↓
NSAID ProtectionMitochondrial stabilization; Ca²⁺ regulationReduced apoptosis/necrosis

Impact on Intestinal Motility: Neural vs. Luminal Mechanistic Pathways

Cobiprostone indirectly modulates motility through luminal distension rather than direct smooth muscle activation. By increasing fluid secretion and stool hydration, it stimulates stretch-sensitive enteric neural pathways, accelerating transit in the small intestine and colon [8]. In murine models, lubiprostone enhances intestinal circular smooth muscle contractions by 40–60% via prostaglandin EP~1~ receptors on neuronal plexuses, not myocytes [5].

Notably, cobiprostone does not alter basal contractility in isolated human colonic tissues but inhibits neuronally mediated contractions via pre-junctional EP~4~ signaling, reducing acetylcholine release. This "braking effect" complements its prosecretory action by preventing spasmodic contractions [3] [5]. Thus, cobiprostone integrates two pathways:

  • Luminal mechanostimulation → Prokinetic propulsion
  • Neural prostaglandin modulation → Reduced high-amplitude contractions

Properties

CAS Number

333963-42-1

Product Name

Cobiprostone

IUPAC Name

7-[(2R,4aR,5R,7aR)-2-[(3S)-1,1-difluoro-3-methylpentyl]-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid

Molecular Formula

C21H34F2O5

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C21H34F2O5/c1-3-14(2)13-20(22,23)21(27)11-10-16-15(17(24)12-18(16)28-21)8-6-4-5-7-9-19(25)26/h14-16,18,27H,3-13H2,1-2H3,(H,25,26)/t14-,15+,16+,18+,21+/m0/s1

InChI Key

SDDSJMXGJNWMJY-BRHAQHMBSA-N

SMILES

CCC(C)CC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F

Synonyms

cobiprostone
SPI-8811

Canonical SMILES

CCC(C)CC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F

Isomeric SMILES

CC[C@H](C)CC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.